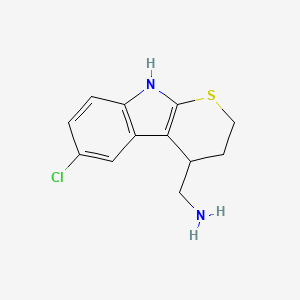
Butane, 2-methoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methylbutane is an organic compound with the molecular formula C6H14O. It is also known as methyl 3-methylbutan-2-yl ether. This compound is a colorless liquid with a characteristic ether-like odor. It is used in various chemical processes and has applications in different fields of scientific research.
Méthodes De Préparation
2-Methoxy-3-methylbutane can be synthesized through several methods. One common synthetic route involves the reaction of methanol with neopentyl iodide. This reaction typically requires a strong base, such as sodium hydride, and is carried out under anhydrous conditions to prevent the formation of by-products . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-3-methylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of ethers and other organic compounds.
Biology: It is used in the study of biological processes and as a solvent for various biochemical reactions.
Industry: It is used in the production of various industrial chemicals and as a solvent in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-methylbutane involves its interaction with specific molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. Its molecular structure allows it to participate in various chemical reactions, influencing the reactivity and stability of other molecules in the reaction mixture.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-methylbutane can be compared with other similar compounds, such as:
2-Methoxy-2-methylpropane: This compound has a similar structure but with a different arrangement of methyl groups, leading to different chemical properties and reactivity.
2-Methoxy-3-methylpentane: This compound has an additional carbon atom, resulting in different physical and chemical properties.
2-Methoxy-3-methylhexane: This compound has two additional carbon atoms, further altering its properties and applications.
The uniqueness of 2-methoxy-3-methylbutane lies in its specific molecular structure, which provides distinct reactivity and applications compared to its similar compounds.
Propriétés
Numéro CAS |
62016-49-3 |
|---|---|
Formule moléculaire |
C6H14O |
Poids moléculaire |
102.17 g/mol |
Nom IUPAC |
2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |
Clé InChI |
JPUDLQKLSRSRGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


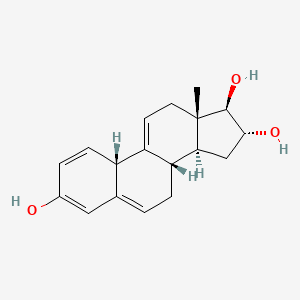
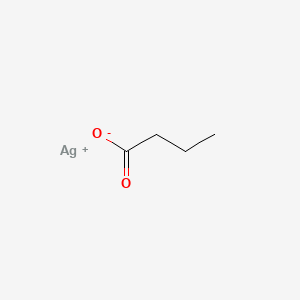
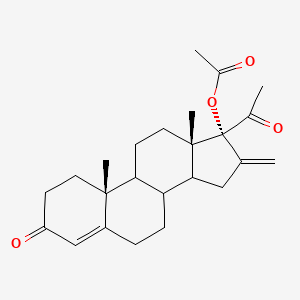
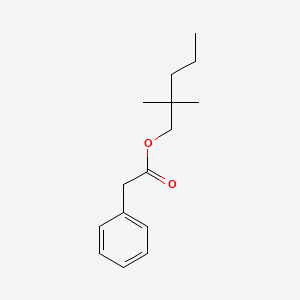
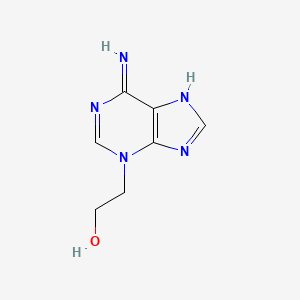

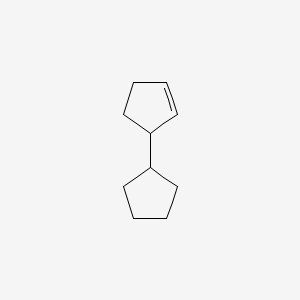
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
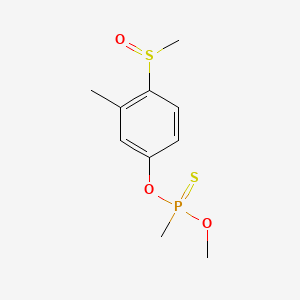
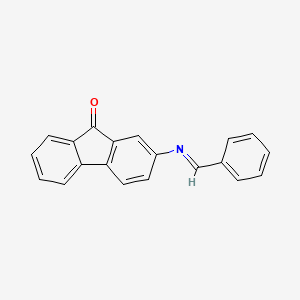
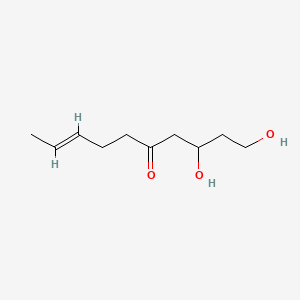

![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
